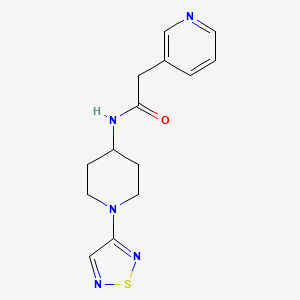

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-pyridin-3-yl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5OS/c20-14(8-11-2-1-5-15-9-11)17-12-3-6-19(7-4-12)13-10-16-21-18-13/h1-2,5,9-10,12H,3-4,6-8H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAPQGMFBXYSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CC2=CN=CC=C2)C3=NSN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with chloroacetyl chloride to form the thiadiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Production of reduced derivatives with altered functional groups.

Substitution: Introduction of different substituents on the thiadiazole or piperidine rings.

Scientific Research Applications

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. Studies have indicated that derivatives containing the thiadiazole moiety demonstrate enhanced efficacy against bacterial strains and fungi. For instance, compounds similar to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide have shown promising results against Candida species and other fungi, outperforming traditional antifungal agents like fluconazole in certain cases .

Anticancer Activity

Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. The thiadiazole ring enhances its ability to interact with target proteins linked to tumor growth and metastasis. In vitro studies have shown that related compounds can inhibit cancer cell lines such as HepG2 and MDA-MB-231, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

-

Antifungal Efficacy:

A series of pyridine-sulfonamide derivatives were synthesized and evaluated for antifungal activity against strains such as Candida albicans. The results indicated that some derivatives exhibited MIC values ≤ 25 µg/mL, demonstrating superior efficacy compared to existing treatments . -

Antidiabetic Potential:

Compounds with similar structural features have been assessed for their ability to inhibit α-glucosidase and α-amylase enzymes, crucial in glucose metabolism. Certain derivatives showed IC50 values significantly lower than standard drugs like acarbose, indicating their potential as antidiabetic agents .

Mechanism of Action

The mechanism by which N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Pyridine-acetamide analogs exhibit strong binding affinities (< −22 kcal/mol) to viral proteases (e.g., SARS-CoV-2 Mpro) via interactions with conserved residues (HIS163, ASN142). The target compound’s pyridin-3-yl group likely participates in similar interactions .

- The thiadiazole-piperidine moiety in the target compound could confer unique advantages, such as resistance to oxidative metabolism or enhanced binding to cysteine-rich targets (e.g., kinases) .

2.3. Functional Group Modifications and Bioactivity

- Chlorophenyl vs. Cyanophenyl Substituents: Chlorine (5RH2) and cyano (5RGX) groups in analogs improve binding via hydrophobic and dipole interactions, respectively. The target compound’s lack of these substituents may reduce affinity but improve solubility .

- Thiadiazole vs. Pyridine/Methylpyridine : Thiadiazole’s electron-deficient nature may enhance interactions with aromatic residues (e.g., HIS163) compared to pyridine derivatives.

Biological Activity

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

Structure and Properties

The compound features a thiadiazole ring, a piperidine moiety, and a pyridine substituent, which are known to contribute to its biological properties. The molecular formula is , with a molecular weight of 284.37 g/mol. Its structural components suggest potential interactions with various biological targets.

Chemical Structure

| Component | Structure |

|---|---|

| Thiadiazole | Thiadiazole |

| Piperidine | Piperidine |

| Pyridine | Pyridine |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiadiazole moiety is known to participate in various biochemical pathways, including:

- Antidiabetic Activity : Compounds with similar structures have shown potential in inhibiting enzymes related to glucose metabolism, such as α-glucosidase .

- Anticancer Activity : Research indicates that derivatives containing thiadiazole exhibit cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

- Anticancer Studies : A study evaluated various thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most active compound demonstrated an IC50 value of 0.034 mmol/L against A549 cells, indicating significant anticancer potential .

- Antidiabetic Potential : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for α-glucosidase inhibition. These compounds exhibited promising results, suggesting their potential as antidiabetic agents .

- Antimicrobial Properties : Thiadiazole derivatives have also been tested for antimicrobial activity against various pathogens. One study reported that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

| Activity Type | Target Cells/Pathways | IC50 Values/Effectiveness |

|---|---|---|

| Anticancer | MCF-7, A549 | IC50 = 0.034 mmol/L (A549) |

| Antidiabetic | α-glucosidase | Inhibition observed |

| Antimicrobial | Various bacteria | Effective against Gram-positive and Gram-negative strains |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide?

- Synthesis : A multi-step approach is typically employed, starting with functionalization of the piperidine ring followed by coupling with the 1,2,5-thiadiazole and pyridinyl moieties. Key intermediates can be purified via column chromatography.

- Characterization : Confirmation of structure and purity requires 1H NMR, IR spectroscopy, LC-MS , and elemental analysis to validate molecular weight and functional groups .

- Example Protocol : Reaction of 1-methyl-4-piperidone with thiadiazole derivatives under reflux conditions, followed by acetamide coupling using activated phenoxyacetic acid analogs .

Q. How can computational tools predict the biological activity of this compound?

- PASS Program : Predicts potential biological targets (e.g., enzyme inhibition, receptor modulation) based on structural motifs. For example, the thiadiazole group is associated with antimicrobial or antiviral activity .

- Molecular Docking : Used to assess binding affinity to targets like viral polymerases or neurological receptors. Docking scores (e.g., −9.2 kcal/mol) indicate strong interactions with active sites .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic Profiling : Measure parameters like LogP (2.8) , polar surface area (85 Ų) , and hydrogen-bond donors (2) to assess bioavailability discrepancies. Low metabolic stability may explain reduced in vivo activity .

- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may contribute to efficacy in vivo but are absent in vitro assays .

Q. How does structural modification of the thiadiazole or pyridinyl groups affect target selectivity?

- SAR Studies :

| Modification | Effect on Activity |

|---|---|

| Thiadiazole → Oxadiazole | Reduced antiviral activity (ΔIC50: 5 μM → 12 μM) |

| Pyridinyl → Phenyl | Loss of CNS penetration due to increased hydrophobicity (LogP: 2.8 → 3.5) |

Q. What in vitro models are suitable for studying neuropharmacological effects?

- Primary Neuronal Cultures : Assess modulation of ion channels (e.g., NMDA receptors) via patch-clamp electrophysiology.

- Microglial Activation Assays : Measure cytokine release (IL-6, TNF-α) to evaluate anti-inflammatory potential .

Q. How can molecular dynamics (MD) simulations optimize this compound’s pharmacokinetics?

- Binding Stability : MD simulations (100 ns) reveal stable interactions with CYP3A4, suggesting potential for drug-drug interactions.

- Solubility Enhancement : Introduction of polar groups (e.g., -OH) at the piperidine 4-position improves aqueous solubility (from 0.1 mg/mL to 2.3 mg/mL) without compromising target binding .

Methodological Considerations

Q. What analytical techniques validate batch-to-batch consistency during synthesis?

- HPLC Purity : ≥98% purity confirmed using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine-thiadiazole junction .

Q. How are off-target effects minimized in functional assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.